molecular formula C7H14O3S B3375267 Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol CAS No. 108920-21-4

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol

Cat. No.: B3375267
CAS No.: 108920-21-4
M. Wt: 178.25 g/mol
InChI Key: GTUNVOKPLWUIGH-RNFRBKRXSA-N
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Description

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is a chemical compound of interest due to its unique structural properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a methanesulfonyl group attached to a cyclohexanol ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce cyclohexylmethanol derivatives .

Scientific Research Applications

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
  • Rac-(1R,2R)-2-azidocyclohexan-1-ol
  • Rac-(1R,2R)-2-ethynylcyclohexan-1-amine

Comparison: Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the methanesulfonyl group can undergo specific oxidation and reduction reactions that are not possible with other functional groups .

Properties

IUPAC Name

(1R,2R)-2-methylsulfonylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUNVOKPLWUIGH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
Reactant of Route 2
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
Reactant of Route 3
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
Reactant of Route 4
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
Reactant of Route 5
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol
Reactant of Route 6
Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol

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